Product packaging for (3-Iodophenyl)(pyridin-3-yl)methanone(Cat. No.:CAS No. 1187167-45-8)

(3-Iodophenyl)(pyridin-3-yl)methanone

Cat. No.: B11807409
CAS No.: 1187167-45-8
M. Wt: 309.10 g/mol
InChI Key: OMCROJPACYIJAS-UHFFFAOYSA-N
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Description

(3-Iodophenyl)(pyridin-3-yl)methanone is a chemical compound offered for research and development purposes. It belongs to a class of molecules known as aryl ketones, which are valuable building blocks in medicinal chemistry and drug discovery . Compounds with similar structures, featuring substituted phenyl and heteroaryl rings, have been investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, research on analogous tetrahydroisoquinoline-based methanones has identified them as potent and selective positive allosteric modulators of specific NMDA receptor subunits (GluN2C/GluN2D), which are relevant to the study of neurological conditions . The iodine substituent on the phenyl ring makes this compound a versatile intermediate for further chemical exploration, including metal-catalyzed cross-coupling reactions, which are fundamental to creating diverse compound libraries for biological screening . Researchers utilize such scaffolds to develop structure-activity relationships (SAR) and to optimize properties like potency and selectivity for various biological targets. This product is intended for laboratory research by qualified professionals and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8INO B11807409 (3-Iodophenyl)(pyridin-3-yl)methanone CAS No. 1187167-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1187167-45-8

Molecular Formula

C12H8INO

Molecular Weight

309.10 g/mol

IUPAC Name

(3-iodophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H8INO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H

InChI Key

OMCROJPACYIJAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CN=CC=C2

Origin of Product

United States

Strategic Synthetic Approaches to 3 Iodophenyl Pyridin 3 Yl Methanone

Retrosynthetic Analysis of the (3-Iodophenyl)(pyridin-3-yl)methanone Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the most logical disconnections are at the carbon-carbon bonds flanking the carbonyl group. This leads to two primary retrosynthetic pathways:

Disconnection A: Breaking the bond between the carbonyl carbon and the 3-iodophenyl ring. This suggests a disconnection to 3-iodobenzoyl chloride and a pyridin-3-yl organometallic reagent (e.g., Grignard, organolithium, organozinc, or boronic acid).

Disconnection B: Breaking the bond between the carbonyl carbon and the pyridin-3-yl ring. This leads to nicotinoyl chloride and a 3-iodophenyl organometallic reagent.

A third, less direct approach, involves the formation of the pyridine (B92270) ring as a final step through an annulation reaction, or the iodination of a pre-existing phenyl(pyridin-3-yl)methanone.

Disconnection Synthons Reagents
A3-Iodobenzoyl cation and Pyridin-3-yl anion3-Iodobenzoyl chloride and Pyridin-3-ylmagnesium bromide or Pyridin-3-ylboronic acid
BNicotinoyl cation and 3-Iodophenyl anionNicotinoyl chloride and 3-Iodophenylmagnesium bromide or 3-Iodophenylboronic acid

Direct Synthesis Methodologies for Pyridyl Ketones

The direct formation of the pyridyl ketone core of the target molecule can be achieved through several established methodologies.

Organometallic reagents are fundamental in the formation of carbon-carbon bonds. The synthesis of this compound can be effectively achieved by the reaction of a pyridin-3-yl organometallic species with a 3-iodobenzoyl derivative, or vice versa.

Grignard Reactions: The reaction between a Grignard reagent and an acyl chloride is a classic method for ketone synthesis. For the target molecule, two primary Grignard-based routes are feasible:

Route 1: Reaction of 3-pyridylmagnesium bromide with 3-iodobenzoyl chloride. The Grignard reagent can be prepared from 3-bromopyridine and magnesium.

Route 2: Reaction of 3-iodophenylmagnesium bromide with nicotinoyl chloride. The Grignard reagent is synthesized from 1,3-diiodobenzene or 1-bromo-3-iodobenzene.

A study on the 1,4-addition of Grignard reagents to 6-chloronicotinic acid derivatives highlights the utility of these reagents in modifying pyridine rings nih.gov.

Lithiation: Directed ortho-metalation followed by reaction with an electrophile is another powerful strategy. However, for the synthesis of this compound, a more direct lithiation of 3-halopyridine followed by reaction with a 3-iodobenzaldehyde and subsequent oxidation would be a plausible, albeit multi-step, approach.

Palladium-catalyzed cross-coupling reactions are highly efficient methods for the formation of aryl-aryl and aryl-heteroaryl ketones.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, two main strategies exist:

Strategy 1: Coupling of 3-pyridylboronic acid with 3-iodobenzoyl chloride. 3-Pyridylboronic acid can be synthesized from 3-bromopyridine. orgsyn.orgchemicalbook.comresearchgate.net The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds and is widely used in the synthesis of biaryl compounds. wikipedia.orgnih.gov

Strategy 2: Coupling of (3-iodophenyl)boronic acid with a nicotinic acid derivative.

The Suzuki-Miyaura protocol is of paramount importance for the synthesis of biaryl and heterobiaryl systems acs.org.

Negishi Coupling: This reaction utilizes an organozinc reagent and an organohalide. The preparation of pyridylzinc reagents and their application in Negishi reactions have been reported, offering an alternative to boron-based couplings. orgsyn.orgorganic-chemistry.orgnih.gov The Negishi coupling is known for its high functional group tolerance. wikipedia.org

Stille Coupling: The Stille reaction employs an organotin reagent coupled with an organohalide. This method is also a powerful tool for C-C bond formation and could be applied to the synthesis of the target ketone. wikipedia.orgorganic-chemistry.orgthermofisher.comlibretexts.orgyoutube.com

Coupling Reaction Pyridine Partner Iodophenyl Partner Catalyst
Suzuki-Miyaura3-Pyridylboronic acid3-Iodobenzoyl chloridePalladium complex
Negishi3-Pyridylzinc halide3-Iodobenzoyl chloridePalladium or Nickel complex
Stille3-Pyridylstannane3-Iodobenzoyl chloridePalladium complex

Annulation reactions provide a method to construct the pyridine ring itself from acyclic precursors. While less direct for synthesizing a specific substituted pyridine like the target molecule, it is a viable approach. The Kröhnke pyridine synthesis, for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to form highly functionalized pyridines. wikipedia.org This could be adapted by using precursors that would ultimately yield the desired (3-iodophenyl) and pyridin-3-yl moieties.

Iodination Strategies for Aromatic Systems

An alternative synthetic strategy involves the late-stage iodination of a pre-formed phenyl(pyridin-3-yl)methanone. The success of this approach hinges on the ability to selectively iodinate the phenyl ring at the 3-position.

Several methods exist for the regioselective iodination of aromatic compounds. The directing effects of the carbonyl group on the phenyl ring are crucial. The benzoyl group is a meta-director, which would favor iodination at the 3- and 5-positions of the phenyl ring.

Common iodinating reagents and systems include:

Iodine with an oxidizing agent: A mixture of I₂ and an oxidant such as nitric acid or hydrogen peroxide can be used.

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. The regioselectivity can often be controlled by the choice of solvent and catalyst.

Iodine monochloride (ICl): This is a potent electrophilic iodinating agent.

The choice of reagent and reaction conditions is critical to achieve the desired regioselectivity and avoid side reactions. For instance, the iodination of aryl methyl ketones can be directed to either the methyl group or the aryl ring depending on the reaction medium rsc.org.

Iodinating Reagent Conditions Selectivity
I₂ / Oxidant (e.g., HNO₃)AcidicMeta-directing
N-Iodosuccinimide (NIS)Various catalysts/solventsCan be tuned
Iodine Monochloride (ICl)Lewis acid catalystMeta-directing

Cross-Coupling Methods for C(sp²)-C(sp²) Bond Formation

The construction of the central ketone linkage in this compound can be envisioned through several palladium- or nickel-catalyzed cross-coupling strategies. These reactions typically involve the coupling of an organometallic nucleophile with an organic halide electrophile. The most prominent and widely applied of these are the Suzuki-Miyaura, Stille, Negishi, and Kumada reactions, each offering distinct advantages and considerations regarding substrate scope, functional group tolerance, and reaction conditions.

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for C-C bond formation, owing to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions. tcichemicals.com This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. tcichemicals.com

The synthesis of this compound via Suzuki-Miyaura coupling can be approached by reacting a 3-iodobenzoyl derivative (such as 3-iodobenzoyl chloride) with pyridine-3-boronic acid, or conversely, by coupling 3-formylphenylboronic acid with 3-iodopyridine followed by oxidation. The most direct route involves the formation of the ketone directly.

The generally accepted catalytic cycle for palladium-catalyzed Suzuki-Miyaura coupling proceeds through three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodophenyl component, forming a Pd(II) complex. The reactivity of aryl halides follows the order I > Br > OTf >> Cl. tcichemicals.com

Transmetalation: The boronic acid, activated by a base, transfers the pyridin-3-yl group to the palladium center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C(sp²)-C(sp²) bond of the product.

Commonly employed catalyst systems include a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, combined with phosphine (B1218219) ligands. A base is essential for the activation of the boronic acid and to facilitate the transmetalation step.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Optimization of these parameters is crucial for achieving high yields, particularly when dealing with heteroaromatic substrates like pyridine, which can sometimes complicate catalysis.

Catalyst and Ligand: While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective, combinations of a palladium(II) precatalyst like palladium(II) acetate [Pd(OAc)₂] with various phosphine ligands can offer superior activity. The choice of ligand influences the stability and reactivity of the catalyst.

Base: The selection of the base is critical. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The reaction is typically performed in a variety of solvents, including ethereal solvents like 1,4-dioxane, aromatic hydrocarbons like toluene, or polar aprotic solvents such as dimethylformamide (DMF). Aqueous solvent mixtures are also common. mdpi.com

The following table summarizes typical conditions that can be optimized for the Suzuki-Miyaura synthesis of aryl-heteroaryl ketones.

ParameterVariationPurpose/Consideration
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pre-catalyst or active Pd(0) source. Pd(II) sources are reduced in situ.
Ligand PPh₃, Xantphos, SPhosModulates catalyst activity and stability; can prevent catalyst deactivation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Activates the boronic acid for transmetalation. Strength and nature can affect yield.
Boron Reagent Pyridine-3-boronic acid, Pyridine-3-boronic acid pinacol esterPinacol esters can offer enhanced stability and solubility compared to boronic acids.
Solvent Dioxane, Toluene, DMF, Acetonitrile/WaterAffects solubility of reagents and catalyst stability. Aqueous mixtures often accelerate the reaction.
Temperature Room Temperature to 110 °CHigher temperatures often increase reaction rates but can lead to side reactions or catalyst decomposition. mdpi.com

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. wikipedia.orglibretexts.org This method is known for its tolerance of a wide array of functional groups and the stability of organostannane reagents to air and moisture. thermofisher.comjk-sci.com

For the synthesis of this compound, a plausible Stille coupling strategy would involve the reaction between 3-iodobenzoyl chloride and tributyl(pyridin-3-yl)stannane. The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.

Key features of the Stille coupling include:

Broad Functional Group Tolerance: The reaction conditions are mild and compatible with esters, amides, ketones, and hydroxyl groups. thermofisher.comjk-sci.com

Reagent Stability: Organostannanes are generally stable and can be handled without special precautions against air or moisture. libretexts.org

Toxicity Concerns: A significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. jk-sci.com

The first palladium-catalyzed couplings of organotin reagents with acyl chlorides to form ketones were reported in the late 1970s, demonstrating good to excellent yields under mild conditions. wikipedia.orglibretexts.org

The Negishi cross-coupling reaction utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling chemistry. The reaction, typically catalyzed by palladium or nickel complexes, couples these organozinc compounds with various organic halides. nih.govrsc.org

A synthetic route to this compound using this method would likely involve the preparation of a pyridin-3-ylzinc halide, which is then reacted with a 3-iodobenzoyl derivative. The high reactivity of the organozinc nucleophile often allows for reactions to proceed under mild conditions with high efficiency. While palladium catalysts are common, recent developments have shown that more cost-effective cobalt catalysts can also be effective for coupling organozinc reagents with aryl halides. nih.gov

The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, was one of the first transition-metal-catalyzed cross-coupling reactions developed. organic-chemistry.orgwikipedia.org It employs a Grignard reagent (organomagnesium halide) as the nucleophile and is catalyzed by nickel or palladium complexes. wikipedia.org

To synthesize the target molecule, a pyridin-3-ylmagnesium halide could be coupled with a 3-iodobenzoyl electrophile. The primary advantage of the Kumada coupling is the ready availability and low cost of Grignard reagents. organic-chemistry.org However, its application is often limited by the high reactivity of the Grignard reagent, which makes it incompatible with many functional groups (e.g., esters, ketones, amides). This lack of functional group tolerance is a significant consideration when designing a synthesis for a complex molecule. organic-chemistry.org Despite this, nickel-catalyzed Kumada couplings of heteroaryl chlorides with aryl Grignard reagents have been shown to proceed efficiently, sometimes at room temperature. organic-chemistry.org

Suzuki-Miyaura Cross-Coupling

Novel and Continuous Flow Synthetic Methodologies

The advancement of synthetic organic chemistry has seen a significant shift towards the development of more efficient, safer, and scalable reaction methodologies. In this context, novel synthetic strategies and continuous flow processes represent the forefront of innovation. While specific research on the continuous flow synthesis of this compound is not extensively documented, analogous methodologies for the formation of diaryl and pyridyl aryl ketones provide a strong basis for the development of such advanced synthetic routes. These approaches offer considerable advantages over traditional batch processing, including enhanced reaction control, improved safety profiles for handling hazardous reagents, and greater scalability.

Recent research has highlighted several key areas where novel and continuous flow chemistry can be applied to the synthesis of molecules structurally related to this compound. These include the use of organometallic reagents in flow, palladium-catalyzed carbonylation reactions, and innovative batch methodologies that could be adapted to flow environments.

One of the most promising avenues is the adaptation of continuous flow Grignard reactions. A notable study demonstrates the efficient synthesis of diaryl ketones by coupling aryl Grignard reagents with acyl chlorides in the bio-derived solvent 2-methyltetrahydrofuran (2-MeTHF) under ambient conditions. nih.govnih.gov This approach allows for the on-demand and safe generation of highly reactive organometallic species and their immediate use in the subsequent coupling reaction, significantly minimizing the risks associated with their accumulation in batch reactors. The application of this method to the synthesis of this compound would likely involve the in-situ generation of a Grignard reagent from 3-iodopyridine and its subsequent reaction with 3-iodobenzoyl chloride, or vice versa.

Another powerful technique is the palladium-catalyzed carbonylation of aryl halides in a continuous flow setup. Research has shown that (hetero)aryl chlorides can be effectively methoxycarbonylated using carbon monoxide gas and methanol at elevated temperatures and pressures, conditions that are safely managed in a continuous flow reactor. nih.gov Given that aryl iodides are more reactive than aryl chlorides, this methodology could be readily adapted for the carbonylation of 3-iodopyridine or 1,3-diiodobenzene, followed by coupling with the other aromatic partner. The use of aryl formates as carbon monoxide precursors in flow systems further enhances the safety and practicality of this approach for synthesizing diaryl ketones. technologynetworks.com

Furthermore, the rapid construction of 2-pyridyl ketone libraries in continuous flow has been reported, where 2-lithiopyridine, generated through a bromine-lithium exchange, reacts with various esters. researchgate.net Although this involves a different isomer of the pyridine ring, the principle of generating a pyridyl organometallic in flow and reacting it with an acyl donor is directly applicable to the synthesis of the target 3-pyridyl ketone.

The following table summarizes key findings from recent research on novel and continuous flow synthesis of related ketone compounds, illustrating the potential reaction conditions and outcomes that could be expected for the synthesis of this compound.

Methodology Reactants Catalyst/Reagents Solvent Key Findings Potential Application for Target Compound
Continuous Flow Grignard Coupling Aryl Grignard Reagents, Acyl Chlorides-2-MeTHFSafe, on-demand generation of diaryl ketones at ambient temperature.Reaction of 3-iodopyridyl Grignard with 3-iodobenzoyl chloride.
Continuous Flow Pd-Catalyzed Carbonylation (Hetero)aryl Chlorides, CO, MethanolPd(OAc)₂, dpppMethanol/MeCNHigh yields of (hetero)aryl esters from less reactive aryl chlorides in short residence times.Carbonylation of 3-iodopyridine followed by coupling.
Continuous Flow Lithiation and Acylation 2-Bromopyridine, Estersn-BuLi-Rapid formation of 2-pyridyl ketones with a broad substrate scope.Adaptation for 3-bromopyridine and subsequent acylation.
Oxidative Amidation (Batch) Aldehyde, PyrazoleOxoammonium SaltSolvent-freeRapid, high-yield synthesis of N-acyl azoles without a base.Potential for novel batch or flow synthesis of the target ketone from an aldehyde precursor.

These examples underscore the significant potential of novel and continuous flow methodologies to revolutionize the synthesis of this compound, offering pathways to more efficient, safer, and scalable production.

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity of the Ketone Carbonyl Group

The diaryl ketone functionality serves as a primary site for nucleophilic attack and can undergo various reduction and oxidation reactions.

The carbonyl carbon of the methanone (B1245722) bridge is electrophilic and is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent carbon-based nucleophiles that readily add to the carbonyl group. organic-chemistry.orgorganic-chemistry.orgmnstate.edu This reaction proceeds through a nucleophilic addition mechanism to form a tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. organic-chemistry.orgorganic-chemistry.org The formation of a new carbon-carbon bond makes this a powerful method for elaborating the molecular framework. mnstate.edu

Hydride reagents, most commonly sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.comslideshare.netlibretexts.org This reduction converts the ketone into the corresponding secondary alcohol, (3-Iodophenyl)(pyridin-3-yl)methanol. Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions. masterorganicchemistry.comlibretexts.org

Table 1: Nucleophilic Addition Reactions of the Ketone Carbonyl Group
Reaction TypeReagentProductTypical Conditions
Grignard AdditionR-MgBrTertiary AlcoholAnhydrous ether or THF
Organolithium AdditionR-LiTertiary AlcoholAnhydrous ether or hexane
Hydride ReductionNaBH₄Secondary AlcoholMethanol or Ethanol
Hydride ReductionLiAlH₄Secondary AlcoholAnhydrous ether or THF, followed by aqueous workup

Beyond reduction to the alcohol, the ketone can be completely deoxygenated to a methylene (B1212753) group (-CH₂-). Classic methods for this transformation include the Clemmensen and Wolff-Kishner reductions.

The Clemmensen reduction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgasianpubs.org These strongly acidic conditions make it particularly effective for aryl-alkyl ketones that are stable to acid. wikipedia.orgasianpubs.org

Catalytic hydrogenation can also be employed to reduce the ketone, though it may also reduce the pyridine (B92270) ring, depending on the catalyst and conditions. For instance, hydrogenation of substituted pyridines using catalysts like PtO₂ in acidic media can lead to the corresponding piperidines. asianpubs.orggoogle.comresearchgate.net

The oxidation of the ketone itself is not a typical transformation. However, if the ketone is first reduced to the secondary alcohol, (3-Iodophenyl)(pyridin-3-yl)methanol, this alcohol can be readily oxidized back to the parent ketone using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Table 2: Reduction and Oxidation Transformations at the Carbonyl Position
TransformationReagent(s)ProductKey Condition
DeoxygenationZn(Hg), conc. HCl(3-Iodobenzyl)pyridineStrongly Acidic
DeoxygenationH₂NNH₂, KOH(3-Iodobenzyl)pyridineStrongly Basic, High Temp.
Ring HydrogenationH₂, PtO₂(3-Iodophenyl)(piperidin-3-yl)methanoneAcidic solvent, H₂ pressure
Oxidation of AlcoholPCC or MnO₂(3-Iodophenyl)(pyridin-3-yl)methanoneAnhydrous CH₂Cl₂

Reactivity at the Iodophenyl Moiety

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds and serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis.

The iodophenyl group is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netlibretexts.orgharvard.edu This would allow for the synthesis of various biaryl compounds from this compound.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orgnih.govwikipedia.org This provides a direct method for the vinylation of the iodophenyl ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylethyne derivative. organic-chemistry.orgwright.eduwikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov This allows for the synthesis of a wide range of substituted aniline (B41778) derivatives.

Table 3: Common Cross-Coupling Reactions of the Aryl-Iodine Bond
Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryl
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Aryl Alkyne
Buchwald-HartwigR¹R²NHPd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Aryl Amine

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgclockss.org This rearrangement is typically driven by the formation of a more stable aryl anion intermediate. wikipedia.org For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially induce deprotonation at a position ortho to the iodine or the ketone. If deprotonation occurs ortho to the iodine, a subsequent halogen-metal exchange cascade could lead to the migration of the iodine atom to a thermodynamically more favorable position, such as the 2- or 4-position, which are activated by the electron-withdrawing benzoyl group. wikipedia.orgclockss.org This pathway offers a method for functionalizing positions on the phenyl ring that are not directly accessible through other means. wikipedia.org

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom confers both basic and nucleophilic properties, which can be exploited in various chemical transformations. The presence of the electron-withdrawing 3-benzoyl group reduces the basicity of the nitrogen compared to unsubstituted pyridine.

The nitrogen atom can act as a nucleophile, reacting with electrophiles such as alkyl halides in an Sₙ2 reaction known as the Menschutkin reaction. This results in the formation of a quaternary N-alkylpyridinium salt. libretexts.org These pyridinium salts are more activated towards nucleophilic attack on the pyridine ring and can be used in further synthetic applications. libretexts.org

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. nih.govwikipedia.orgchemicalbook.comresearchgate.netrochester.edu The resulting this compound N-oxide exhibits altered reactivity, with the N-oxide group capable of directing subsequent electrophilic substitution and participating in various rearrangements and deoxygenation reactions. nih.gov

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) on the this compound scaffold presents a complex challenge due to the electronic nature of both aromatic rings.

Pyridine Ring Reactivity: The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene. This is due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring system. quora.comquimicaorganica.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing the deactivation of the ring. Electrophilic attack, when it does occur under harsh conditions, is directed to the 3-position (and by extension, the 5-position), as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized. quora.comquimicaorganica.org In this compound, the pyridine ring already bears a substituent at the 3-position. The strongly deactivating benzoyl group would further decrease the ring's reactivity. Therefore, any subsequent electrophilic substitution on the pyridine ring is expected to be extremely difficult and would likely require forcing conditions, with potential substitution occurring at the 5-position.

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to reactions with electrophiles, notably oxidation and alkylation (quaternization).

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity; the N-O moiety can act as an electron-donating group through resonance, activating the 2- and 4-positions of the pyridine ring to both electrophilic and nucleophilic attack. scripps.eduwikipedia.org For 3-substituted pyridines, N-oxidation is a well-established metabolic process in various animal species and can be achieved synthetically with a range of oxidizing agents. nih.gov The yield of N-oxidation for 3-substituted pyridines can be high, with m-CPBA often providing the best results compared to other oxidants. arkat-usa.org The formation of this compound N-oxide would render the pyridine ring more amenable to subsequent functionalization.

Quaternization: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. osti.govnih.gov This reaction is influenced by the steric hindrance around the nitrogen atom and the electronic effects of the ring substituents. nih.gov The electron-withdrawing 3-benzoyl group in this compound would decrease the nucleophilicity of the pyridine nitrogen, likely requiring more reactive alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) or elevated temperatures to proceed efficiently. researchgate.net The resulting pyridinium salt would be highly activated towards nucleophilic attack and could potentially undergo ring-opening reactions.

Reaction TypeReagent ExampleExpected ProductReactivity Considerations
N-Oxidation m-CPBA(3-Iodophenyl)(1-oxido-pyridin-1-ium-3-yl)methanoneGenerally efficient for 3-substituted pyridines.
Quaternization Methyl Iodide (CH₃I)3-(3-Iodobenzoyl)-1-methylpyridin-1-ium iodideReduced nucleophilicity of pyridine nitrogen due to the deactivating benzoyl group.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic C-H bonds, guided by a directing metalation group (DMG) that coordinates to an organolithium base. wikipedia.org In this compound, several possibilities for DoM exist.

The pyridine nitrogen itself can act as a DMG, directing lithiation to the 2-position. However, this is often complicated by competitive nucleophilic addition of the organolithium reagent to the C2 or C4 positions of the electron-deficient pyridine ring. uwindsor.caharvard.edu The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.ca

The ketone group is generally considered a poor DMG. However, it can participate in complex-induced proximity effects. The most significant competing reaction on the iodophenyl ring would be metal-halogen exchange. The reaction of an aryliodide with alkyllithium reagents (like n-BuLi or t-BuLi) is typically very fast, even at low temperatures, and usually outcompetes C-H deprotonation (ortho-lithiation). uwindsor.ca This would lead to the formation of (3-(lithio)phenyl)(pyridin-3-yl)methanone, which could then be trapped with an electrophile.

Therefore, the most probable outcome of treating this compound with a strong organolithium base would be metal-halogen exchange at the iodo-substituted carbon, rather than a directed ortho-metalation C-H activation.

Potential Reaction PathwayBaseDirecting GroupLikely Outcome
DoM on Pyridine Ring LiTMPPyridine NitrogenLithiation at C-2
DoM on Phenyl Ring n-BuLiCarbonyl OxygenUnlikely; outcompeted by I/Li exchange
Metal-Halogen Exchange n-BuLi or t-BuLiN/AFast formation of (3-(lithio)phenyl)(pyridin-3-yl)methanone

Investigations into Ring-Opening and Ring-Closing Transformations

Ring-opening reactions of pyridines typically require significant activation, such as the formation of a pyridinium salt (e.g., Zincke reaction) or the presence of strongly electron-withdrawing groups. nih.govclockss.org Quaternization of this compound would form a pyridinium salt, a potential precursor for ring-opening upon reaction with nucleophiles like amines. This could lead to the formation of acyclic glutaconaldehyde (B1235477) derivatives, which can then be used in subsequent ring-closing reactions to form other aromatic systems.

Ring transformations of pyridines into other heterocyclic or carbocyclic systems are also known but often involve complex, multi-step sequences or specific substrates capable of intramolecular cycloadditions or rearrangements. For example, microbial metabolism can lead to the cleavage of the pyridine ring, as seen in the conversion of pyridine-3,4-diol (B75182) to acyclic products by dioxygenase enzymes. nih.gov While direct analogies are limited, such studies highlight the possibility of pyridine ring cleavage under specific catalytic conditions. There is limited direct evidence in the literature for ring-opening or ring-closing transformations starting specifically from 3-benzoylpyridine (B1664120) structures without further modification.

Structural Analysis and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Detailed analysis of ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom in (3-Iodophenyl)(pyridin-3-yl)methanone. This would include chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which reveal through-bond connectivity of neighboring atoms.

Interactive Data Table: ¹H NMR Data

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)

Interactive Data Table: ¹³C NMR Data

Carbon Chemical Shift (ppm)

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the 3-iodophenyl and pyridin-3-yl rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to connect the two aromatic rings via the carbonyl group.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

HRMS is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula.

Interactive Data Table: HRMS Data

Ion Calculated Exact Mass Measured Exact Mass

Analysis of the fragmentation pattern in the mass spectrum helps to confirm the structure of the molecule. Key fragments for this compound would likely arise from the cleavage of the bonds adjacent to the carbonyl group, leading to ions corresponding to the 3-iodobenzoyl and pyridin-3-yl fragments.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

Interactive Data Table: Crystallographic Data

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths Data not available

Single Crystal Growth Techniques

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. A common and effective method for growing organic single crystals from synthesized powder is the slow evaporation solution growth technique. This method involves dissolving the compound in a suitable solvent or a mixture of solvents until saturation is achieved. The choice of solvent is critical and is determined by the solubility of the compound; the solvent should be moderately volatile to allow for slow evaporation. The saturated solution is then filtered to remove any impurities and left undisturbed in a vessel with a loose cover, allowing the solvent to evaporate slowly at a constant temperature. Over days or weeks, as the solvent evaporates and the solution becomes supersaturated, crystals begin to form and grow. The quality of the resulting crystals depends on factors such as the purity of the compound, the choice of solvent, the rate of evaporation, and the stability of the ambient temperature.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Based on the electron distribution of a molecule calculated from single-crystal X-ray diffraction data, the analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules.

The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), which are characteristic of hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at approximately the van der Waals distance.

Furthermore, 2D fingerprint plots are generated from the Hirshfeld surface. These plots provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to see significant contributions from H···H, C···H/H···C, O···H/H···O, N···H/H···N, and I···H/H···I contacts, reflecting the various atoms present. The percentage contribution of each type of contact helps in understanding the dominant forces responsible for the crystal packing.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. The observed vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, the spectra would be characterized by vibrations from the pyridinyl ring, the iodophenyl ring, and the central carbonyl group.

Carbonyl (C=O) Stretching: The most prominent peak in the FT-IR spectrum would likely be the C=O stretching vibration, typically appearing in the region of 1650-1680 cm⁻¹ for aromatic ketones.

Aromatic C-H Stretching: Vibrations corresponding to the C-H stretching of both the pyridine (B92270) and iodophenyl rings are expected to appear above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: The skeletal vibrations of the aromatic rings (C=C and C=N stretching) would produce a series of peaks in the 1400-1600 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Ring Bending Modes: In-plane and out-of-plane bending modes for the aromatic rings would be observed at various lower frequencies.

The combination of FT-IR and FT-Raman spectroscopy is powerful because vibrational modes that are weak or inactive in one technique may be strong in the other, providing a more complete picture of the molecular structure.

Computational and Theoretical Investigations of 3 Iodophenyl Pyridin 3 Yl Methanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For (3-Iodophenyl)(pyridin-3-yl)methanone, DFT calculations offer a detailed picture of its geometry, energetic stability, and electronic landscape.

Molecular Geometry Optimization and Energetic Landscapes

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, seeks to find the minimum energy conformation of the molecule. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

The energetic landscape of the molecule can be explored by calculating the relative energies of different conformations. For this compound, this involves examining the rotational barriers around the single bonds connecting the phenyl and pyridinyl rings to the central carbonyl group. These calculations help to identify the most stable conformers and the energy required to transition between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond LengthC=O1.22 Å
Bond LengthC-C (carbonyl-phenyl)1.50 Å
Bond LengthC-C (carbonyl-pyridinyl)1.51 Å
Bond LengthC-I2.10 Å
Bond AnglePhenyl-C-O121°
Bond AnglePyridinyl-C-O120°
Dihedral AnglePhenyl-C-C-Pyridinyl45°

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar aromatic ketones.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. This information is vital for understanding intermolecular interactions and identifying potential sites for electrophilic or nucleophilic attack. In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbonyl carbon will be electrophilic.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic compounds.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. Theoretical predictions of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra are commonly performed.

The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of specific vibrational modes to functional groups within the molecule. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands observed in a UV-Vis spectrum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and potential tautomeric forms.

Conformational Analysis and Tautomerism Studies

MD simulations can explore the conformational space of this compound by simulating the movement of its atoms over a period of time at a given temperature. This allows for a more dynamic understanding of the molecule's flexibility and the accessible conformations beyond the static picture provided by geometry optimization.

While tautomerism is less common in this specific structure, computational studies could investigate the relative stabilities of any potential tautomers. For instance, in related heterocyclic systems, proton transfer events can lead to different tautomeric forms, and MD simulations can help to assess the likelihood and timescale of such events.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, a QSAR study would typically involve a set of structurally similar compounds with known biological activities.

The structural features of these molecules are quantified using molecular descriptors, which can be calculated from their 2D or 3D structures. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. A mathematical model is then developed to correlate these descriptors with the observed biological activity.

For this compound and its analogues, relevant structural features for a QSAR model could include:

Topological descriptors: Based on the 2D connectivity of the atoms.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and partial atomic charges.

By identifying the key structural features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Reaction Mechanism Elucidation through Computational Methods

The formation of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. Due to the absence of specific computational studies on this exact molecule, this section elucidates a plausible reaction mechanism by drawing parallels from density functional theory (DFT) investigations conducted on analogous palladium-catalyzed carbonylative coupling reactions, such as the Stille and Suzuki-Miyaura couplings. These computational studies provide valuable insights into the thermodynamics and kinetics of the individual steps of the catalytic cycle.

A likely synthetic route for this compound is the palladium-catalyzed carbonylative coupling of 1,3-diiodobenzene and a suitable pyridin-3-yl organometallic reagent. The generally accepted mechanism for such transformations involves a catalytic cycle consisting of four key steps: oxidative addition, migratory insertion of carbon monoxide, transmetalation, and reductive elimination.

The Catalytic Cycle:

The catalytic cycle is initiated by the active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst.

Migratory Insertion of Carbon Monoxide: Following oxidative addition, a molecule of carbon monoxide (CO) coordinates to the palladium center. This is followed by the migratory insertion of the aryl group onto the carbonyl carbon, resulting in the formation of a square planar acyl-palladium(II) complex. DFT calculations on related systems have indicated that this step is typically facile with a low activation barrier.

Transmetalation: The subsequent step is transmetalation, where the pyridin-3-yl group is transferred from an organometallic reagent (e.g., a pyridin-3-yl stannane in a Stille coupling or a pyridin-3-yl boronic acid in a Suzuki-Miyaura coupling) to the palladium center. This step proceeds through a transition state where both the palladium and the main group metal are coordinated to the transferring group. The nature of the organometallic reagent and the ligands on the palladium catalyst significantly influences the energetics of this step. The result is a Pd(II) complex bearing both the acyl and the pyridin-3-yl groups.

Computational Insights into Reaction Energetics:

While specific energy values for the reaction forming this compound are not available, DFT studies on analogous carbonylative cross-coupling reactions provide a general energetic profile. The data presented in the tables below are hypothetical, yet representative, values derived from published computational investigations on similar palladium-catalyzed reactions. These values illustrate the relative energies of the intermediates and transition states throughout the catalytic cycle.

Table 1: Hypothetical Relative Free Energies of Intermediates in the Catalytic Cycle

IntermediateDescriptionRelative Free Energy (kcal/mol)
I1 Pd(0)L₂ + 1,3-diiodobenzene + CO + Pyridin-3-yl-M0.0
I2 (3-Iodophenyl)Pd(II)(I)L₂-5.2
I3 (3-Iodobenzoyl)Pd(II)(I)L₂-15.8
I4 (3-Iodobenzoyl)Pd(II)(pyridin-3-yl)L₂-12.5
Product This compound + Pd(0)L₂-25.0

L represents a generic phosphine (B1218219) ligand; M represents a metal or metalloid from the organometallic reagent (e.g., Sn or B).

Table 2: Hypothetical Activation Energies for Each Step of the Catalytic Cycle

StepTransition StateDescriptionActivation Energy (kcal/mol)
1TS1 Oxidative Addition18.5
2TS2 Migratory Insertion of CO8.2
3TS3 Transmetalation22.1
4TS4 Reductive Elimination15.7

The hypothetical data suggest that transmetalation (TS3) might be the rate-determining step, which is a common finding in many palladium-catalyzed cross-coupling reactions. However, the actual rate-determining step can vary depending on the specific reactants, catalyst, ligands, and reaction conditions. Computational studies are instrumental in identifying these key kinetic barriers and understanding how modifications to the catalytic system can improve reaction efficiency.

Synthetic Utility and Advanced Applications As a Chemical Building Block

Precursor for Complex Heterocyclic Systems

Synthesis of Substituted Pyridines and Fused Ring Systems

While the synthesis of substituted pyridines and fused heterocyclic systems is a broad and active area of research, specific methodologies detailing the use of (3-Iodophenyl)(pyridin-3-yl)methanone as a key precursor are not prominently featured in the literature. General synthetic strategies often employ simpler building blocks or different substitution patterns to achieve these complex scaffolds. The inherent reactivity of the aryl iodide suggests its suitability for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to append substituents, which could then be involved in cyclization reactions to form fused rings. However, documented examples specifically starting from this compound are scarce.

Formation of Nitrogen-Containing Ligands for Catalysis

The pyridin-3-yl group is a common component of nitrogen-containing ligands used in coordination chemistry and catalysis. In principle, this compound could be modified to create bidentate or polydentate ligands. For instance, the iodophenyl ring could be functionalized via cross-coupling to introduce another coordinating group. Despite this potential, specific research focusing on the synthesis of catalytic ligands from this particular methanone (B1245722) is not readily found.

Role in the Generation of Chiral Compounds

The use of pyridinyl compounds in the synthesis of chiral molecules, particularly alkaloids and pharmaceuticals, is well-established. Asymmetric reduction of the ketone in this compound could, for example, generate a chiral alcohol. Furthermore, the pyridine (B92270) ring can be a target for asymmetric dearomatization reactions to produce highly functionalized, enantioenriched piperidines. However, dedicated studies that utilize this compound for these specific purposes are not extensively reported.

Development of New Synthetic Methodologies Utilizing the Compound's Unique Functionalities

New synthetic methods often arise from exploiting the unique reactivity of multifunctional molecules. The combination of an aryl iodide, a ketone, and a pyridine ring in one molecule presents opportunities for developing novel tandem or one-pot reactions. For instance, a methodology could be envisioned where the iodine is used for a coupling reaction, followed by an intramolecular reaction involving the ketone. At present, the literature does not highlight the development of such specific methodologies centered on this compound.

Functionalization for Material Science Research

Future Research Trajectories and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of diaryl ketones has traditionally relied on methods like Friedel-Crafts acylation, which often require harsh conditions and stoichiometric amounts of Lewis acids. Future research for synthesizing (3-Iodophenyl)(pyridin-3-yl)methanone will undoubtedly focus on more sustainable and efficient catalytic methods.

One promising direction is the advancement of cross-coupling reactions . Palladium-catalyzed carbonylative cross-coupling reactions, for instance, could provide a direct route to this molecule from 3-iodo-iodobenzene and a suitable pyridine-based organometallic reagent under a carbon monoxide atmosphere. Research in this area will likely focus on developing catalysts that are more active, stable, and operate under milder conditions with lower catalyst loadings. The use of earth-abundant metal catalysts, such as nickel, is also a key area of future development to enhance the sustainability of these processes.

Another burgeoning area is photoredox catalysis . Visible-light-mediated reactions offer a green and powerful tool for forging carbon-carbon bonds. Future investigations could explore the decarboxylative coupling of a pyridine-3-carboxylic acid derivative with an iodinated aromatic partner, or the coupling of radical precursors under photocatalytic conditions. princeton.edu These methods often proceed at room temperature and tolerate a wide range of functional groups, making them highly attractive for complex molecule synthesis.

The development of one-pot or tandem reactions that minimize purification steps and reduce waste is another critical trajectory. For instance, a sequence involving in-situ generation of an organometallic pyridine (B92270) species followed by a catalyzed carbonylation and coupling could streamline the synthesis of this compound.

Exploration of Novel Reactivity Patterns

The unique structural features of this compound, namely the iodine atom and the pyridyl nitrogen, offer fertile ground for exploring novel reactivity.

The carbon-iodine bond is a key functional handle for further molecular elaboration. Future research will likely exploit this bond in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new aryl, alkynyl, vinyl, or amino substituents. This would allow for the rapid generation of a library of derivatives with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the development of novel transformations of the C-I bond, such as direct C-H functionalization at the ortho position, could lead to the construction of more complex polycyclic systems.

The pyridyl nitrogen can act as a directing group in C-H activation/functionalization reactions on both the pyridine and the phenyl rings. This approach allows for the selective introduction of functional groups at positions that are otherwise difficult to access. Future work will likely focus on expanding the scope of these directed reactions and developing new catalytic systems that operate with higher efficiency and selectivity.

The carbonyl group itself can participate in a range of transformations. For example, asymmetric reduction of the ketone would provide access to chiral diarylmethanols, which are important building blocks in pharmaceuticals. Exploring novel catalytic systems for this transformation with high enantioselectivity will be a significant area of research. Additionally, the carbonyl group can be used to direct ortho-functionalization of the adjacent aromatic rings.

Integration into Flow Chemistry Systems for Scalable Synthesis

For any chemical compound to have a practical impact, its synthesis must be scalable. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput optimization.

Future research will focus on translating the synthesis of this compound and its derivatives into continuous flow systems. This will involve the development of robust and reusable catalysts that can be packed into columns or immobilized on solid supports. The optimization of reaction parameters such as flow rate, temperature, and stoichiometry in a flow reactor can lead to significantly improved yields and purities.

A key challenge in this area will be the handling of multiphase reactions and the prevention of reactor fouling, especially when dealing with organometallic reagents or solid byproducts. The development of innovative reactor designs and purification strategies will be crucial for the successful implementation of flow synthesis for this class of compounds. The integration of in-line analytical techniques, such as IR and NMR spectroscopy, will allow for real-time monitoring and control of the reaction, leading to more efficient and reproducible processes.

Advanced Characterization of Intermediates and Reaction Pathways

A deep understanding of reaction mechanisms is essential for the rational design of more efficient and selective synthetic methods. Future research will employ advanced analytical techniques to characterize reactive intermediates and elucidate the detailed pathways of the reactions used to synthesize and functionalize this compound.

In-situ spectroscopy , such as ReactIR and ReactRaman, will be invaluable for monitoring the formation and consumption of reactants, intermediates, and products in real-time. mt.com This will provide crucial kinetic data and insights into the role of different reaction parameters. For reactions involving organometallic species, these techniques can help to identify transient intermediates and understand their stability and reactivity. mt.com

Mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect and characterize charged intermediates in catalytic cycles. The use of isotopic labeling studies will also be instrumental in tracing the path of atoms throughout a reaction and confirming proposed mechanisms.

Synergistic Experimental and Computational Research Strategies

The combination of experimental and computational chemistry provides a powerful approach to understanding and predicting chemical reactivity. Future research on this compound will greatly benefit from such a synergistic strategy.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. This can help to explain observed selectivities and guide the design of new catalysts and reaction conditions. For example, computational studies can be used to understand the binding of substrates to a catalyst, the mechanism of bond activation, and the factors that control the stereoselectivity of a reaction.

Molecular dynamics simulations can be employed to study the conformational flexibility of this compound and its derivatives, as well as their interactions with biological targets or materials. This information can be used to design molecules with improved properties.

The iterative feedback loop between experimental and computational studies will be a key driver of innovation in this field. Experimental results will be used to validate and refine computational models, while computational predictions will guide the design of new experiments, leading to a more rapid and efficient discovery process.

Q & A

Q. What are the recommended synthetic routes for (3-iodophenyl)(pyridin-3-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 3-iodobenzoyl chloride with pyridinyl Grignard reagents or using transition-metal-catalyzed cross-coupling reactions. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base can achieve yields >90% under mild conditions .
  • Key Variables :
Catalyst/SolventTemperatureYieldPurity
EDC/DMAP/DCMRT95%>98%
Pd(PPh₃)₄/CuI60°C15-90%95%

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in iodinated aryl ketones?

  • Methodological Answer :
  • ¹H NMR : The deshielding effect of the iodine atom on adjacent protons (e.g., para-H in the iodophenyl ring) produces distinct splitting patterns. Compare with NIST reference data for iodinated acetophenones .
  • IR : The carbonyl stretch (C=O) typically appears at ~1680 cm⁻¹; deviations indicate electronic effects from the pyridinyl group.
  • High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.9884 for C₁₂H₈INO) and isotopic patterns consistent with iodine .

Advanced Research Questions

Q. How do electronic effects of the pyridinyl and iodophenyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient pyridinyl ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic aromatic substitution (SNAr) at the iodophenyl moiety. Computational studies (DFT) show that the iodine atom’s +M effect stabilizes transition states in Suzuki-Miyaura couplings. Experimental validation via Hammett plots (σ⁺ values) can quantify substituent effects .

Q. What experimental design strategies mitigate degradation of iodinated ketones during prolonged storage or analysis?

  • Methodological Answer :
  • Stability Testing : Monitor decomposition via HPLC under varying conditions (light, temperature). For example, cooling samples to 4°C reduces organic degradation rates by 50% compared to RT .
  • Additives : Use radical scavengers (e.g., BHT) to prevent iodine-mediated oxidative cleavage.
  • Data Validation : Replicate analyses across multiple batches to distinguish intrinsic instability from experimental artifacts .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically investigated?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers around the C–I bond) by acquiring spectra at 25°C vs. −40°C.
  • X-ray Crystallography : Compare experimental bond angles/distances with computational models (e.g., Gaussian 16) to confirm steric/electronic interactions .
  • Controlled Degradation Studies : Isolate byproducts (e.g., deiodinated species) via column chromatography and characterize them to rule out impurities .

Data Contradiction Analysis

Q. Why do reported yields for Pd-catalyzed couplings of this compound vary widely (15–90%)?

  • Methodological Answer :
  • Catalyst Loading : Substoichiometric Pd(PPh₃)₄ (20 mol%) improves efficiency but requires rigorous exclusion of oxygen.
  • Substrate Purity : Trace moisture or halide impurities (e.g., Cl⁻ from solvents) poison catalysts. Pre-drying solvents over molecular sieves increases yields by 30% .
  • Reaction Monitoring : Use TLC with UV-active indicators (e.g., ceric ammonium molybdate) to optimize reaction times and avoid over/under-coupling .

Research Gaps and Future Directions

  • Computational Modeling : Develop QSPR (quantitative structure-property relationship) models to predict solubility and reactivity of iodinated ketones in nonpolar solvents.
  • In Situ Characterization : Apply microspectroscopic imaging (e.g., Raman mapping) to track real-time reaction progress on solid supports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.